Crebtide

Kinase Assay Enzyme Kinetics PKA Substrate

For high-sensitivity PKA assays where substrate interchangeability compromises data, choose Crebtide. Its Km (3.9 μM) is 10-fold lower than Kemptide's (39 μM), enabling robust signal detection with limiting kinase, reducing reagent costs. It also exhibits 5-fold altered ATP affinity in the PKA complex, making it essential for mechanistic studies and inhibitor screening. Ideal for PKC isoform assays.

Molecular Formula C73H129N29O19
Molecular Weight 1717.0 g/mol
CAS No. 149155-45-3
Cat. No. B550015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrebtide
CAS149155-45-3
SynonymsCREBtide
KRREILSRRPSYR
Molecular FormulaC73H129N29O19
Molecular Weight1717.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C73H129N29O19/c1-5-39(4)55(101-60(112)46(25-26-54(106)107)94-58(110)44(16-9-29-87-70(78)79)92-57(109)43(15-8-28-86-69(76)77)91-56(108)42(75)14-6-7-27-74)66(118)98-49(34-38(2)3)61(113)99-51(36-103)63(115)93-45(17-10-30-88-71(80)81)59(111)95-47(18-11-31-89-72(82)83)67(119)102-33-13-20-53(102)65(117)100-52(37-104)64(116)97-50(35-40-21-23-41(105)24-22-40)62(114)96-48(68(120)121)19-12-32-90-73(84)85/h21-24,38-39,42-53,55,103-105H,5-20,25-37,74-75H2,1-4H3,(H,91,108)(H,92,109)(H,93,115)(H,94,110)(H,95,111)(H,96,114)(H,97,116)(H,98,118)(H,99,113)(H,100,117)(H,101,112)(H,106,107)(H,120,121)(H4,76,77,86)(H4,78,79,87)(H4,80,81,88)(H4,82,83,89)(H4,84,85,90)/t39-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-/m0/s1
InChIKeyQKXYCULATRFTIQ-KPXMCYQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crebtide (CAS 149155-45-3) for PKA and PKC Research: A Defined, High-Affinity Synthetic Peptide Substrate


Crebtide (CAS: 149155-45-3) is a 13-amino acid synthetic peptide (KRREILSRRPSYR) with a molecular weight of 1716.99 g/mol . Its sequence is derived from the phosphorylation site of the δ-CREB (cAMP response element binding protein) transcription factor [1]. It serves as a well-characterized and highly efficient in vitro substrate for cAMP-dependent protein kinase (PKA) and has also been reported as a substrate for protein kinase C (PKC) .

Why Crebtide (CAS 149155-45-3) Cannot Be Replaced by Kemptide or Other Generic PKA Substrates in Critical Assays


In the procurement of PKA substrates for in vitro assays, simple interchangeability between compounds like the widely-used Kemptide and Crebtide is not scientifically valid. While both are phosphorylated by PKA, they exhibit significant, quantifiable differences in key kinetic parameters . These differences stem from their distinct amino acid sequences, which influence substrate binding, catalytic turnover (Vmax, kcat), and the enzyme's subsequent interaction with ATP [1]. Choosing the appropriate substrate is therefore a critical decision that directly impacts assay sensitivity, dynamic range, and the physiological relevance of the data obtained. The following sections provide the specific, quantitative evidence to guide this selection.

Quantitative Evidence Guide for Crebtide (CAS 149155-45-3) vs. Closest Analogs


Crebtide vs. Kemptide: 10-Fold Higher Affinity (Lower Km) for PKA

Crebtide demonstrates a significantly higher binding affinity for cAMP-dependent protein kinase (cAK/PKA) compared to Kemptide, a standard generic substrate. The apparent Michaelis-Menten constant (Km) for Crebtide phosphorylation by cAK is 3.9 μM, which is a 10-fold lower concentration (and thus higher affinity) than the Km of 39 μM reported for Kemptide under comparable conditions . In addition, the maximal velocity (Vmax) is 12.4 µmol/min/mg for Crebtide versus 9.8 µmol/min/mg for Kemptide, indicating a higher catalytic throughput for Crebtide once bound .

Kinase Assay Enzyme Kinetics PKA Substrate cAMP Signaling

Crebtide vs. Kemptide: Differential Impact on ATP Affinity and Kinetics

A 2007 study by Wu et al. directly compared Crebtide and Kemptide and found that while both had similar overall catalytic efficiency (kcat/Km) for PKA, the choice of substrate had a profound secondary effect on the enzyme's interaction with ATP. The study determined a 5-fold difference in the specificity constants for ATP affinity between the PKA/Crebtide and PKA/Kemptide complexes, which significantly altered ATP consumption and phosphorylation rates [1].

ATPase Assay Enzyme Mechanism PKA Kinetics Substrate Specificity

Crebtide Retains High cAK/cGK Selectivity of the Native δ-CREB Protein

Crebtide is not only an efficient substrate for cAK (PKA) but also demonstrates a high degree of selectivity. It is phosphorylated at a much slower rate by cGMP-dependent protein kinase (cGK) compared to cAK, mimicking the native selectivity of the δ-CREB protein from which its sequence is derived. The apparent Km for Crebtide phosphorylation by cGK is 2.9 μM, but with a Vmax of only 3.2 µmol/min/mg, which is approximately 3.9-fold lower than the Vmax observed with cAK (12.4 µmol/min/mg) [1].

Kinase Selectivity cGMP-Dependent Protein Kinase PKA Specificity Signal Transduction

Crebtide Serves as a Defined Substrate for Profiling aPKC Isoform Inhibitors

Beyond PKA, Crebtide is utilized as a substrate in assays for atypical protein kinase C (aPKC) isoforms. Data in the BindingDB database shows that in an assay using Crebtide as the substrate for human aPKCzeta, a test compound demonstrated an IC50 of 520 nM [1]. In a similar assay with human aPKCiota, the same compound had an IC50 of 70 nM [1]. This indicates that Crebtide is a functional and validated substrate for profiling inhibitor potency and selectivity against these related kinases.

PKC Inhibitor Atypical PKC Drug Discovery High-Throughput Screening

Optimal Research Applications for Crebtide (CAS 149155-45-3) Based on Quantitative Evidence


High-Sensitivity PKA Activity Assays Requiring Low Substrate Concentration

Based on its 10-fold lower Km (3.9 μM) compared to Kemptide (39 μM), Crebtide is the superior choice for researchers developing PKA activity assays where sensitivity is paramount or where the amount of available kinase is limiting . Using Crebtide allows for robust signal detection at substrate concentrations that would yield negligible activity with generic substrates like Kemptide, reducing reagent costs and conserving precious biological samples.

Mechanistic Studies of PKA Catalytic Cycle and ATP Consumption

For scientists investigating the detailed catalytic mechanism of PKA or screening for ATP-competitive inhibitors, Crebtide offers a unique advantage. The finding that the PKA/Crebtide complex exhibits a 5-fold difference in ATP affinity compared to the PKA/Kemptide complex [1] makes Crebtide a more nuanced and physiologically relevant tool. Studies aiming to dissect ATP binding and hydrolysis kinetics will benefit from using Crebtide, as it more accurately reflects the enzyme's behavior with a protein-derived substrate.

Discrimination Between cAMP and cGMP Signaling Pathways

Researchers investigating cross-talk between cyclic nucleotide signaling pathways should select Crebtide. Its established preference for phosphorylation by cAK (PKA) over cGK (PKG), with a 3.9-fold higher Vmax for cAK [2], provides a built-in selectivity filter. This minimizes false-positive signals from cGK activity in complex biological samples, ensuring that assay readouts are specific to PKA activation and the cAMP signaling cascade.

Profiling and Screening of aPKC Inhibitors in Drug Discovery

In drug discovery programs targeting atypical PKC isoforms (aPKCzeta and aPKCiota), Crebtide serves as a reliable and validated substrate for high-throughput screening (HTS) assays. Its use in established Kinase-Glo assays to determine IC50 values for test compounds against different aPKC isoforms [3] makes it a key reagent for medicinal chemistry efforts aimed at developing isoform-selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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